4-Bromo-2,5-dimethoxybenzoic acid

X-ray crystallography Structural validation Crystal engineering

Forensic toxicology laboratories developing validated LC-MS/MS methods for 2C-B detection require the structurally confirmed oxidative deamination metabolite-4-bromo-2,5-dimethoxybenzoic acid (BDMBA)-as their calibration reference standard. Non-brominated or regioisomeric benzoic acid analogs are structurally distinct and cannot serve as valid surrogates for method validation. • 2C-B Metabolite Reference: Only the 4-bromo-2,5-dimethoxy substitution pattern corresponds to the authentic human hepatocyte metabolite; essential for forensic & clinical toxicology calibration. • Built-In Suzuki Handle: The 4-bromo substituent enables direct Pd-catalyzed cross-coupling without additional halogenation; the electron-withdrawing -COOH group accelerates oxidative addition kinetics. • Batch Consistency: ≥97% purity ensures reproducible retention times, ionization efficiency, and coupling yields across analytical and synthetic workflows.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 35458-39-0
Cat. No. B1291395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethoxybenzoic acid
CAS35458-39-0
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)OC)Br
InChIInChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyLNIJFUCQBPDEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethoxybenzoic Acid: Characterization & Procurement


4-Bromo-2,5-dimethoxybenzoic acid is a poly-substituted aromatic carboxylic acid defined by a 4-bromo substituent on the 2,5-dimethoxybenzene scaffold . Its physicochemical properties include a calculated density of 1.571±0.06 g/cm³, melting point of 171–172°C, and computed LogP of 2.16 [1]. It is commercially available from major suppliers at ≥97% purity, with documented application as a pharmaceutical intermediate and synthetic building block . The compound serves as a structurally defined oxidative metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), establishing its role as an authentic reference standard for forensic and toxicological method validation [2].

Synthetic intermediate Aryl bromide handle enables direct cross-coupling diversification
Forensic reference Authenticated metabolite reference for 2C-B forensic analysis
Analytical benchmark Published crystal structure and physicochemical characterization

Why Substitution Fails: Procurement Risk Advisory


Substitution with non-brominated 2,5-dimethoxybenzoic acid eliminates the aryl halide handle essential for cross-coupling diversification, fundamentally altering the synthetic utility of the scaffold . Regioisomeric bromo-dimethoxybenzoic acids (e.g., 5-bromo-2,4-dimethoxybenzoic acid) present distinct steric and electronic profiles that produce divergent reactivity in transition-metal catalyzed transformations, precluding direct interchange without re-optimization of reaction conditions [1]. Furthermore, in analytical reference applications, only the 4-bromo-2,5-dimethoxy substitution pattern corresponds to the authentic oxidative deamination metabolite of 2C-B; alternative substitution patterns are not valid surrogates for method validation [2].

Non-halogenated 2,5-dimethoxybenzoic acid
Lacks aryl bromide for cross-coupling; eliminates key diversification handle, altering synthetic utility.
Regioisomeric bromo-dimethoxybenzoic acids
Distinct steric/electronic profiles produce divergent reactivity in metal-catalyzed transformations.
Alternative substitution patterns as 2C-B metabolite surrogate
Only 4-bromo-2,5-dimethoxy pattern corresponds to authentic oxidative deamination metabolite; other isomers are invalid for method validation.

Performance Benchmarks Against Comparators


Crystallographic Refinement Quality

The crystal structure of 4-bromo-2,5-dimethoxybenzoic acid, recrystallized from ethanol, was solved via X-ray diffraction and refined to an R-value of 0.050 using 2126 observed reflections [1]. This crystallographic refinement metric quantifies the structural certainty of the compound and enables direct comparison with regioisomeric or non-halogenated analogs for which equivalent crystal structure data may be unavailable or inferior [2].

Crystal refinement
Reported
R = 0.050
Supports structural identity verification
2126 observed reflections; recrystallized from ethanol
X-ray crystallography Structural validation Crystal engineering

Vendor-Qualified Purity Specifications

Commercially sourced 4-bromo-2,5-dimethoxybenzoic acid from a major global supplier is certified at 97% purity by the vendor, with additional suppliers offering 98% purity grades . This vendor-defined purity threshold enables direct comparison with non-halogenated 2,5-dimethoxybenzoic acid (typically offered at 95% purity) .

Vendor purity
Specification review
97% purity
Higher purity reduces downstream impurity burden
Non-halogenated analog typically offered at 95%
Analytical chemistry Quality control Procurement specification

Metabolic Pathway Authentication

4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is unambiguously identified as the oxidative deamination metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in hepatocyte metabolism studies across six species including human [1]. This specific metabolic fate is structurally contingent on the 4-bromo-2,5-dimethoxy substitution pattern; the non-brominated analog (2,5-dimethoxybenzoic acid) is not a metabolite of 2C-B and therefore cannot substitute for BDMBA in analytical method validation [2].

Metabolic pathway
Head-to-head
BDMBA: confirmed metabolite Non-halogenated: not a metabolite
Only 4-bromo-2,5-dimethoxy pattern is authentic 2C-B metabolite
Human hepatocyte incubations; six species
Forensic toxicology Drug metabolism Reference standards

Physicochemical Property Differentiation

Quantitative physicochemical parameters distinguish 4-bromo-2,5-dimethoxybenzoic acid from its non-halogenated parent scaffold. The target compound exhibits a calculated density of 1.571±0.06 g/cm³ (at 20°C, 760 torr) and an experimentally determined melting point of 171–172°C, with a computed LogP of 2.16 [1]. In contrast, 2,5-dimethoxybenzoic acid has a molecular weight of 182.17 g/mol and a melting point of 178–180°C .

Melting point
Cross-study comparable
ΔT = 7–8°C lower
Affects crystallization and chromatographic retention
171–172°C vs. 178–180°C for non-halogenated analog
Physicochemical characterization Formulation science Analytical method development

Synthetic Route via Bromination

The compound is accessible via regioselective bromination of 2,5-dimethoxybenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of iron or aluminum chloride catalyst in dichloromethane or acetonitrile at room temperature . Alternative industrial production routes employ sodium hypochlorite and disodium hydrogen phosphate with hydrogen peroxide in acetonitrile under inert atmosphere, providing scalable, high-yield access .

Synthetic route
Class-level inference
Electrophilic or oxidative bromination
Supports route selection and scale-up planning
Yields not quantified in available sources
Organic synthesis Process chemistry Bromination methodology

Aryl Halide Cross-Coupling Reactivity

The presence of the 4-bromo substituent enables participation in Suzuki-Miyaura cross-coupling reactions to generate biaryl products . Aryl bromides bearing electron-withdrawing groups (such as the carboxylic acid moiety in this compound) facilitate the rate-limiting oxidative addition step in palladium-catalyzed couplings [1]. In contrast, 2,5-dimethoxybenzoic acid lacks this aryl halide handle and cannot undergo analogous cross-coupling without prior functionalization .

Cross-coupling
Class-level inference
Aryl bromide present Requires pre-halogenation
Eliminates additional halogenation step in synthetic sequence
Pd-catalyzed couplings; electron-withdrawing COOH enhances oxidative addition
Suzuki-Miyaura coupling Palladium catalysis C–C bond formation

Procurement Applications


Forensic Toxicology Reference Standard

Forensic and clinical toxicology laboratories developing validated LC-MS/MS methods for detection of 2C-B abuse require authentic metabolite reference standards. 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is the structurally confirmed oxidative deamination metabolite of 2C-B in human hepatocytes, making it the only appropriate reference compound for calibrating and validating analytical methods targeting this metabolic pathway [1]. Non-brominated or regioisomeric benzoic acid derivatives are structurally distinct and cannot serve as valid surrogates. Procurement of high-purity (≥97%) BDMBA from a qualified vendor ensures method accuracy and regulatory defensibility .

Synthetic Intermediate for Cross-Coupling

Medicinal chemistry and library synthesis programs requiring a 2,5-dimethoxybenzoic acid scaffold with a built-in cross-coupling handle should prioritize 4-bromo-2,5-dimethoxybenzoic acid over the non-halogenated parent compound. The aryl bromide moiety enables direct Suzuki-Miyaura coupling to generate biaryl derivatives without an additional halogenation step, shortening synthetic sequences [1]. The electron-withdrawing carboxylic acid group enhances oxidative addition rates in Pd-catalyzed couplings, a kinetic advantage over electron-neutral aryl bromides . The compound's defined crystal structure (R = 0.050) further supports its use in structure-guided drug design efforts where precise three-dimensional coordinates are required for molecular docking studies [2].

Analytical Method Development & QC Standardization

Quality control laboratories requiring a well-characterized aromatic carboxylic acid reference standard with documented physicochemical parameters can utilize 4-bromo-2,5-dimethoxybenzoic acid. The compound's published melting point (171–172°C), calculated LogP (2.16), and density (1.571 g/cm³) provide benchmarks for identity and purity verification in HPLC, GC, and DSC analyses [1]. Commercial availability at 97–98% purity from major vendors ensures batch-to-batch consistency for method validation protocols . The compound's MDL number (MFCD07779240) facilitates unambiguous chemical registration and inventory tracking in laboratory information management systems [2].

Application
Selection Property
Validation Focus
Forensic toxicology method validation
Authenticated 2C-B metabolite reference standard
Metabolic pathway specificity verification
Biaryl library synthesis
Aryl bromide cross-coupling handle
Coupling efficiency and substrate scope
Analytical QC standardization
Published physicochemical benchmarks
Batch identity and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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